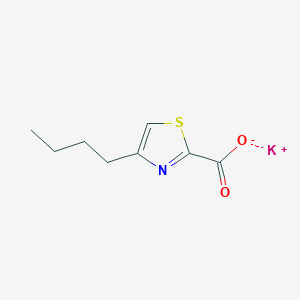

Potassium 4-butyl-1,3-thiazole-2-carboxylate

Descripción general

Descripción

Potassium 4-butyl-1,3-thiazole-2-carboxylate is a chemical compound with the CAS Number: 1240526-62-8 . It has a molecular weight of 223.34 . The IUPAC name for this compound is potassium 4-butyl-1,3-thiazole-2-carboxylate .

Molecular Structure Analysis

The Inchi Code for Potassium 4-butyl-1,3-thiazole-2-carboxylate is 1S/C8H11NO2S.K/c1-2-3-4-6-5-12-7 (9-6)8 (10)11;/h5H,2-4H2,1H3, (H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

While specific chemical reactions involving Potassium 4-butyl-1,3-thiazole-2-carboxylate are not mentioned in the literature, thiazoles in general have been shown to participate in a variety of chemical reactions . For instance, thiazoles are used to obtain free carbene particles and complexed with transition metals .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Markovich et al. (2014) synthesized 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, related to Potassium 4-butyl-1,3-thiazole-2-carboxylate, by transesterification of butyl esters. They explored the kinetic characteristics and investigated the antimicrobial activity of the products (Markovich et al., 2014).

Antiviral Activity

Dawood et al. (2015) conducted a study involving derivatives similar to Potassium 4-butyl-1,3-thiazole-2-carboxylate, examining their antiviral activities against several viruses including Poliovirus, Influenza A (H1N1), Hepatitis B, and Hepatitis C viruses (Dawood et al., 2015).

Synthesis and Crystallography

Xin et al. (2003) synthesized a compound related to Potassium 4-butyl-1,3-thiazole-2-carboxylate, studying its molecular structure through crystallographic analysis. This research provides insight into the physical properties and potential applications of similar compounds (Xin et al., 2003).

Fungicidal Activity

A study by Ali (2007) involved synthesizing derivatives of Potassium 4-butyl-1,3-thiazole-2-carboxylate and screening them for fungicidal activity. This research contributes to understanding the potential agricultural applications of such compounds (Ali, 2007).

Biological Activities

Fengyun et al. (2015) designed and synthesized novel derivatives of 2-amino-1,3-thiazole-4-carboxylic acid, related to Potassium 4-butyl-1,3-thiazole-2-carboxylate. They evaluated the fungicidal and antivirus activities of these compounds, providing insights into their potential pharmaceutical applications (Fengyun et al., 2015).

Chemical Reactions and Synthesis

Shchipalkin et al. (2011) researched the chemical reactions and synthesis of 1,3-thiazole derivatives, which are structurally related to Potassium 4-butyl-1,3-thiazole-2-carboxylate. This study adds to the knowledge of chemical properties and synthesis methods for such compounds (Shchipalkin et al., 2011).

Safety and Hazards

The safety information for Potassium 4-butyl-1,3-thiazole-2-carboxylate indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been known to interact with various biological targets, such as dna and topoisomerase ii .

Mode of Action

Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The interaction with dna and topoisomerase ii suggests that it may affect dna replication and cell cycle progression .

Pharmacokinetics

Its molecular weight of 22334 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Based on the known effects of some thiazole derivatives, it may induce cell death by causing dna double-strand breaks .

Action Environment

It is known to be stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Propiedades

IUPAC Name |

potassium;4-butyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S.K/c1-2-3-4-6-5-12-7(9-6)8(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOZULQOWXYNRN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CSC(=N1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10KNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 4-butyl-1,3-thiazole-2-carboxylate | |

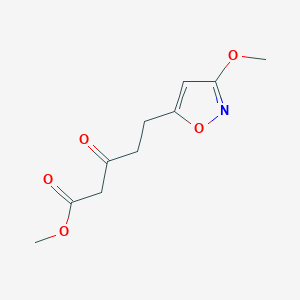

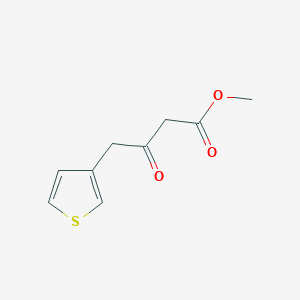

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391688.png)

![Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester](/img/structure/B1391691.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)

![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)

![3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1391702.png)